6-Nitroimidazo[1,2-a]pyridine
Overview
Description
6-Nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular weight of 6-Nitroimidazo[1,2-a]pyridine is 163.13 g/mol . The InChI string representation of its structure isInChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The transformation of these compounds goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
6-Nitroimidazo[1,2-a]pyridine has a topological polar surface area of 63.1 Ų and a complexity of 192 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues, including 6-Nitroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes : The compounds exhibit significant activity against MDR-TB and XDR-TB . Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .
Anti-Cancer Activity
- Scientific Field : Cancer Research
- Application Summary : A novel series of imidazo[1,2-a]pyridine derivatives has been designed, synthesized and tested for the anti-proliferative activity against three different human cancer cell lines .
- Results or Outcomes : Most of the synthesized compounds exhibit anti-proliferative activity with IC 50 values ranging from 5.35–59.8 μM . Six compounds demonstrate efficient inhibition of growth of all cell lines with IC 50 values close to that of standard drug .
Antimicrobial Properties
- Scientific Field : Microbiology
- Application Summary : 6-Nitroimidazo[1,2-a]pyridine hydrochloride exhibits promising antimicrobial properties and finds applications in drug development, specifically for treating infections caused by anaerobic bacteria.
- Results or Outcomes : The compound exhibits promising antimicrobial properties.
Antileishmanial Derivative
- Scientific Field : Pharmacology
- Application Summary : The structure–activity relationships of the 3-nitroimidazo[1,2-a]pyridine scaffold, including structures of probable oxidized metabolites and analogues with metabolic blockers at para position, were explored to identify an optimal antileishmanial derivative .
- Results or Outcomes : The outcomes of this research were not detailed in the source .
Antitrypanosomal Activity
Corrosion Inhibition
- Scientific Field : Materials Science
- Application Summary : Certain derivatives of imidazo[1,2-a]pyridine, such as 2-(4-methylbenzylthio)-3-nitroimidazo[1,2-a]pyridine (MTNI), have been used as corrosion inhibitors for aluminum .
- Results or Outcomes : The outcomes of this research were not detailed in the source .
Safety And Hazards
Future Directions
While specific future directions for 6-Nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the sources, the recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates and the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core suggest ongoing interest in this field .
properties
IUPAC Name |
6-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZQEFTZIHXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344325 | |
Record name | 6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroimidazo[1,2-a]pyridine | |
CAS RN |
25045-82-3 | |
Record name | 6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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